![molecular formula C17H27NO2 B4694237 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane
Übersicht
Beschreibung
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This modulation can have both inhibitory and excitatory effects on neuronal activity, depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been shown to have various biochemical and physiological effects in different brain regions and cell types. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can reduce the release of glutamate in the prefrontal cortex, which is implicated in the pathophysiology of depression and anxiety. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can also reduce the release of dopamine in the nucleus accumbens, which is implicated in the reward pathway and addiction. Additionally, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can modulate the activity of microglia and astrocytes, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has several advantages as a research tool. It is a highly selective antagonist of mGluR5, which allows for specific targeting of this receptor subtype without affecting other receptors. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane is also relatively stable and can be administered orally or intraperitoneally. However, there are also some limitations to using 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane in lab experiments. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has a relatively short half-life and may require frequent dosing. Additionally, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane and mGluR5. One area of research is to investigate the role of mGluR5 in neuroinflammation and neurodegeneration. Another area of research is to develop more selective and potent antagonists of mGluR5 that can be used in therapeutic applications. Additionally, there is a need to investigate the potential side effects of targeting mGluR5 in humans, as well as the optimal dosing and administration strategies for clinical use.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been used to study the role of mGluR5 in addiction, depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these diseases.
Eigenschaften
IUPAC Name |
1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-16-7-6-8-17(15-16)20-14-13-19-12-11-18-9-4-2-3-5-10-18/h6-8,15H,2-5,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRNZHDQPDEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
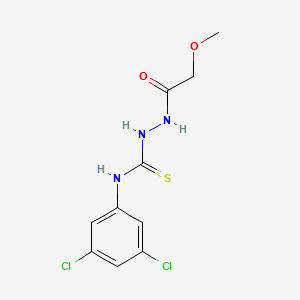
![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
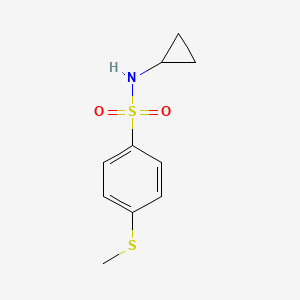

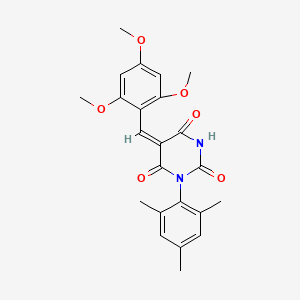
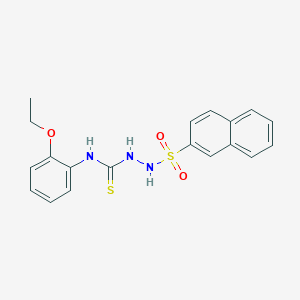


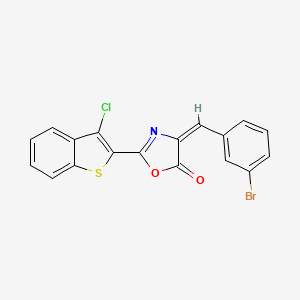

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)
![N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)
![4-methoxy-4-methyl-2-[4-(4-morpholinyl)-2-butyn-1-yl]-1-phenyl-1,3-pentanedione](/img/structure/B4694248.png)